2-Benzyl-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

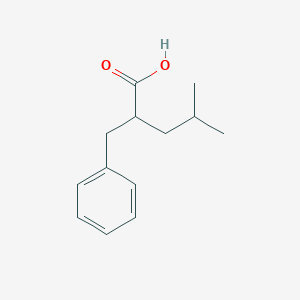

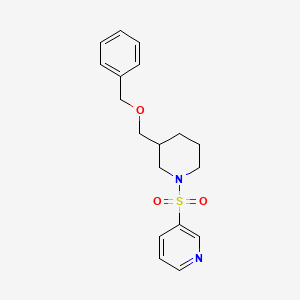

“2-Benzyl-4-methylpentanoic acid”, also known as telmisartan, is a drug that belongs to the class of angiotensin II receptor antagonists. It is a volatile fatty acid which can be found in tobacco and milk . The molecular formula of this compound is C13H18O2 and it has a molecular weight of 206.285.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The storage temperature is at room temperature .

Applications De Recherche Scientifique

Analysis in Alcoholic Beverages

2-Benzyl-4-methylpentanoic acid, among other similar compounds, is analyzed in wines and alcoholic beverages to understand their chemical composition. A study by Gracia-Moreno et al. (2015) developed a method for the selective isolation and analysis of methylpentanoic acids, including 4-methylpentanoic acid, in different wines and alcoholic beverages using solid phase extraction and gas chromatography-mass spectrometry. This method provided insights into the concentration of these compounds, revealing significant differences depending on the type of wine or beverage, indicating its importance in the beverage industry for quality control and flavor profiling Gracia-Moreno et al., 2015.

Synthetic Chemistry and Friedel-Crafts Reaction

In the field of synthetic chemistry, this compound derivatives are used in the Friedel-Crafts reaction, a crucial process in synthetic organic chemistry. Natekar and Samant (2010) described the synthesis of 2-methyl-4-phenylpentanedioic acid through the Michael reaction and further chemical transformations. This substance serves as a precursor for intricate Friedel-Crafts reactions, indicating its role in complex organic synthesis and the creation of valuable compounds for various applications Natekar & Samant, 2010.

Enzymatic Inhibition Studies

This compound is also significant in biochemical studies, particularly in enzyme inhibition research. Mobashery et al. (1990) investigated (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for the zinc protease carboxypeptidase A. The study showcased how the compound acts as a suicide substrate, suggesting its potential application in understanding enzyme mechanisms and designing enzyme inhibitors Mobashery et al., 1990.

Antibacterial Properties

Furthermore, derivatives of this compound have been studied for their antibacterial properties. A compound isolated from Siegesbeckia glabrescens exhibited significant antibacterial activity against Staphylococcus aureus. The structure, determined through spectroscopic analysis, revealed that the 2-(isobutyryloxy)-4-methylpentanoic acid substituent might play a key role in its antibacterial activity Youngsoo Kim et al., 2012.

Safety and Hazards

The safety information for “2-Benzyl-4-methylpentanoic acid” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 2-Benzyl-4-methylpentanoic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

For instance, leucine, a branched-chain amino acid, produces acetyl-coA and acetoacetate when oxidized . It is possible that this compound may also be involved in similar metabolic pathways.

Pharmacokinetics

The compound’s molecular weight (20628) and physical form (powder) suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain more insights into the compound’s effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, the compound’s storage temperature is room temperature, suggesting that it is stable under normal environmental conditions . .

Propriétés

IUPAC Name |

2-benzyl-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPILOQOWQWUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85100-44-3 |

Source

|

| Record name | 2-benzyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)

![4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2879538.png)

![N-(3-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2879540.png)